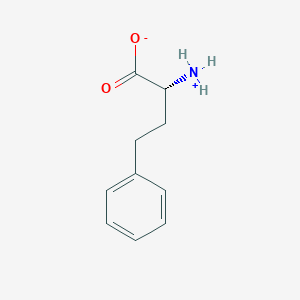

(2R)-2-azaniumyl-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azaniumyl-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Advanced Structural Analysis of 2r 2 Azaniumyl 4 Phenylbutanoate

Principles of Enantiomeric Purity and Absolute Configuration Determination for Chiral Amino Acids

Chiral molecules exist as non-superimposable mirror images called enantiomers. wikipedia.org In many biological systems, only one enantiomer is active, making the determination of enantiomeric purity, often expressed as enantiomeric excess (ee), a critical aspect of chemical analysis. rsc.org The absolute configuration, the actual spatial arrangement of substituents at a chiral center, is designated by the Cahn-Ingold-Prelog (CIP) R/S convention. wikipedia.org For most naturally occurring amino acids, the L-configuration corresponds to an S absolute stereochemistry. libretexts.org

The determination of absolute configuration has historically relied on methods like chemical correlation to a standard of known configuration. acs.org However, modern techniques provide more direct and unambiguous assignments. wikipedia.orgacs.org The enantiomeric purity of a sample is a measure of the relative amounts of the two enantiomers and is crucial in fields like pharmaceuticals and agrochemicals where different enantiomers can have vastly different physiological effects. rsc.org

Several methods are employed to determine enantiomeric excess, broadly categorized into separation and spectroscopic techniques. rsc.org Separation methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), physically separate the enantiomers for individual quantification. acs.orgnih.govnih.gov Spectroscopic methods, on the other hand, often rely on the differential interaction of the enantiomers with a chiral environment or polarized light. rsc.org

Spectroscopic Methodologies for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. copernicus.org For stereochemical analysis, NMR can be used to determine the relative stereochemistry and, in some cases, the absolute configuration of chiral molecules. acs.org The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of enantiomers in an NMR spectrum, allowing for the determination of enantiomeric purity. wikipedia.orgrsc.org

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is also readily accessible through NMR. copernicus.orgnih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide information about the through-space proximity of protons, which is invaluable for determining the preferred conformation of a molecule in solution. acs.orgmdpi.com By comparing experimental NMR parameters with those predicted by computational models, a detailed picture of the conformational landscape of a molecule like (2R)-2-azaniumyl-4-phenylbutanoate can be constructed. copernicus.orgnih.gov The analysis of coupling constants can also provide crucial information about dihedral angles and, consequently, the molecular conformation. nih.gov

| Technique | Information Obtained | Application to this compound |

| 1H NMR with Chiral Shift Reagents | Enantiomeric purity | Quantification of the (2R) and (2S) enantiomers. |

| NOESY | Through-space proton-proton proximities | Determination of the preferred solution-state conformation. |

| Coupling Constant Analysis | Dihedral angles | Elucidation of the geometry around the chiral center and along the side chain. |

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are based on the differential interaction of chiral molecules with left and right circularly polarized light. acs.orgyoutube.com CD spectroscopy is particularly powerful for determining the absolute configuration of chiral compounds. acs.orgresearchgate.net The shape and sign of the CD spectrum, specifically the Cotton effect, can be directly correlated to the absolute stereochemistry of the chiral center. acs.orgyoutube.com

For amino acids, the CD spectrum is sensitive to the electronic transitions of the carboxyl chromophore and any aromatic side chains. Theoretical calculations of CD spectra can be compared with experimental data to provide a confident assignment of the absolute configuration. nih.gov Furthermore, CD can be used to quantify the enantiomeric excess of a sample by creating calibration curves with samples of known enantiomeric composition. nih.govresearchgate.netacs.org The technique is sensitive to the conformational features of the molecule, which can influence the observed CD signal. youtube.com

| Wavelength Range | Chromophore | Information |

| Far-UV (190-250 nm) | Carboxyl group, Phenyl group | Provides information on the absolute configuration at the α-carbon. |

| Near-UV (250-350 nm) | Phenyl group | Sensitive to the local environment and conformation of the phenyl side chain. |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the direct visualization of the atomic arrangement. For chiral molecules that crystallize in one of the 65 Sohncke groups (chiral space groups), the absolute structure can be determined. wikipedia.org

The solid-state structure of this compound would reveal not only its absolute configuration but also its preferred conformation in the crystalline state. This information includes precise bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid material.

Advanced Chromatographic Techniques for Enantiomer Separation and Purity Profiling

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.org The use of chiral stationary phases (CSPs) is the most common approach for the direct separation of enantiomers. scas.co.jpnumberanalytics.com These CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

For amino acids like this compound, various types of CSPs are effective, including polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange columns. sigmaaldrich.comchromatographytoday.com The choice of CSP and mobile phase is critical for achieving optimal separation. chromatographyonline.com Advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time while maintaining high resolution. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful technique for the analysis of complex mixtures of chiral amino acids, often after derivatization. nih.gov These chromatographic methods are essential for accurately determining the enantiomeric purity of this compound. researchgate.net

| Chromatographic Technique | Principle | Advantage for this compound Analysis |

| Chiral HPLC | Differential interaction with a chiral stationary phase. numberanalytics.com | Direct separation and quantification of enantiomers. yakhak.org |

| UHPLC | Use of sub-2 µm particles for faster, more efficient separations. nih.gov | High-throughput analysis of enantiomeric purity. |

| GCxGC | Two-dimensional separation with different column selectivities. numberanalytics.com | High-resolution separation from complex matrices. |

| LC-MS | Coupling of liquid chromatography with mass spectrometry. ucdavis.edu | Provides both separation and mass information for confident identification. |

Theoretical and Computational Approaches to Conformational Analysis and Polymorphism

Computational chemistry provides powerful tools to complement experimental studies of molecular structure and properties. ru.nl Theoretical methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), can be used to explore the conformational landscape of this compound. nih.gov These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion, providing insights into the molecule's flexibility. copernicus.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. ru.nlrsc.org Computational crystal structure prediction (CSP) methods can be used to predict the possible crystal structures (polymorphs) of a compound and their relative stabilities. chemrxiv.org These predictions can guide experimental efforts to discover and characterize different polymorphic forms. For amino acids, polymorphism can be influenced by factors such as intermolecular hydrogen bonding and the conformation of the side chain. researchgate.net Understanding the potential for polymorphism in this compound is crucial for controlling its solid-state properties. Single amino-acid polymorphisms (SAPs) can also be studied, which involve changes in the amino acid sequence of proteins. nih.gov

Synthetic Methodologies for the Enantioselective Preparation of 2r 2 Azaniumyl 4 Phenylbutanoate

Chemical Synthesis Pathways for (R)-Homophenylalanine

The enantioselective synthesis of (2R)-2-azaniumyl-4-phenylbutanoate, commonly known as (R)-homophenylalanine, is of significant interest due to its application as a building block in the synthesis of various pharmaceutical compounds. Various synthetic methodologies have been developed to obtain this non-proteinogenic amino acid in high enantiopurity. These strategies can be broadly categorized into asymmetric synthesis and classical resolution techniques.

Asymmetric Synthesis Strategies and Chiral Induction

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer by employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic asymmetric Friedel-Crafts reactions represent a powerful tool for the synthesis of homophenylalanine derivatives. core.ac.uk This method involves the alkylation of an aromatic ring with a chiral electrophile derived from aspartic acid. The use of a Lewis acid or Brønsted acid catalyst facilitates the reaction. core.ac.ukbeilstein-journals.orgnih.gov

An efficient approach involves the reaction of N-TFA-protected aspartic anhydride (B1165640) methyl ester chloride (TFA-Asp(Cl)-OMe) with benzene (B151609) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), which acts as both a catalyst and a solvent. core.ac.ukresearchgate.net This method allows for the synthesis of various homophenylalanine derivatives by varying the aromatic compound. core.ac.uk The reaction proceeds under mild conditions and provides a direct route to the carbon skeleton of homophenylalanine. core.ac.ukresearchgate.net While many Friedel-Crafts reactions utilize stoichiometric amounts of a Lewis acid, newer methods focus on using only catalytic amounts, making the process more environmentally friendly. beilstein-journals.orgnih.gov

| Catalyst System | Electrophile | Aromatic Substrate | Key Features |

| Trifluoromethanesulfonic acid (TfOH) | TFA-Asp(Cl)-OMe | Benzene | Neat TfOH acts as both catalyst and solvent; mild conditions. core.ac.ukresearchgate.net |

| Various Lewis and Brønsted acids | Benzyl (B1604629) alcohols/acetates | Arenes and heteroarenes | Catalytic amounts of acids like FeCl3 are effective and non-toxic. nih.gov |

Diastereoselective synthesis involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers that can be separated. While the search results mention diastereoselective synthesis in the context of other molecules nih.govchemrxiv.org, the principles can be applied to the synthesis of (R)-homophenylalanine. For instance, a chiral auxiliary can be attached to a precursor molecule, and a subsequent reaction, such as alkylation, proceeds with facial selectivity controlled by the auxiliary. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another approach is the diastereoselective Michael addition, which has been reported for the synthesis of homophenylalanine. core.ac.uk Nature-inspired heterocyclic compounds have also been synthesized from natural amino acid derivatives through sequences involving palladium-catalyzed cyclization reactions, demonstrating the potential of diastereoselective strategies. aalto.fi

Classical Resolution Techniques for Enantiopure (R)-Homophenylalanine

Classical resolution involves the separation of a racemic mixture of homophenylalanine. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

This method relies on the reaction of a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgwikipedia.org Since diastereomers have different solubilities, they can be separated by fractional crystallization. libretexts.orgwikipedia.orglibretexts.org

For the resolution of racemic homophenylalanine (which is an amino acid and thus amphoteric), a chiral acid or base can be used as the resolving agent. For example, a chiral base like (R)-(-)-2-amino-1-phenylethanol or a naturally occurring alkaloid can be reacted with racemic homophenylalanine. unchainedlabs.com The resulting diastereomeric salts will have different solubilities in a given solvent system, allowing one diastereomer to crystallize out of the solution while the other remains dissolved. libretexts.orgunchainedlabs.com The crystallized salt can then be collected, and the desired enantiomer of homophenylalanine can be recovered by treating the salt with an acid or base to remove the resolving agent. libretexts.org

| Resolving Agent | Racemate | Principle of Separation | Key Steps |

| Chiral amine (e.g., (R)-(-)-2-amino-1-phenylethanol) | Racemic carboxylic acid | Differential solubility of diastereomeric salts | Salt formation, fractional crystallization, recovery of enantiomer. libretexts.orgunchainedlabs.com |

| Chiral carboxylic acid (e.g., (+)-tartaric acid) | Racemic amine | Differential solubility of diastereomeric salts | Salt formation, fractional crystallization, recovery of enantiomer. libretexts.org |

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. mdpi.com A significant drawback of this method is that the maximum theoretical yield for the desired product is 50%. mdpi.com

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.comrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. DKR has been successfully applied to the synthesis of chiral α-amino acid derivatives through methods like the asymmetric alcoholysis of azlactones. mdpi.com Biocatalysis, often involving enzymes like lipases, in combination with metal-catalyzed racemization, has proven to be a powerful strategy for DKR. rsc.orgnih.gov For instance, ω-transaminases have been used for the amination of racemic α-chiral aldehydes to produce β-chiral primary amines with high enantiopurity through a DKR process. elsevierpure.com

| Resolution Method | Key Principle | Maximum Theoretical Yield | Example Application |

| Kinetic Resolution (KR) | One enantiomer reacts faster than the other. | 50% | Enzymatic resolution. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer. | 100% | Asymmetric alcoholysis of azlactones, bioamination of α-chiral aldehydes. mdpi.comelsevierpure.com |

Strategies Utilizing Chiral Pool Precursors for (R)-Homophenylalanine Synthesis

Chiral pool synthesis is a powerful strategy in organic chemistry that employs readily available, enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk This approach leverages the inherent chirality of these starting materials to construct complex target molecules, often reducing the number of synthetic steps and avoiding difficult resolution or asymmetric synthesis steps. wikipedia.org The most common contributors to the chiral pool are amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of (R)-homophenylalanine, amino acids from the chiral pool, such as (R)-serine or (R)-alanine derivatives, serve as logical and efficient precursors. These strategies typically involve the modification of the amino acid side chain while preserving the original stereocenter.

One such strategy involves using a protected (R)-iodoalanine derivative, which can be synthesized from the naturally abundant amino acid L-alanine (via its D-enantiomer). A palladium-catalyzed Negishi cross-coupling reaction between an organozinc iodide derived from the protected (R)-iodoalanine and an appropriate aryl halide can furnish a range of phenylalanine derivatives, including homophenylalanine analogues. beilstein-journals.org This method offers a direct route to protected forms of (R)-homophenylalanine.

Another approach utilizes D-serine as the chiral precursor. mdpi.com Serine's hydroxymethyl group provides a versatile handle for chemical transformations. For instance, a two-step process starting from serine can yield a bromoalkyl intermediate that can undergo photocatalytic cross-electrophile coupling with a diverse set of aryl halides. princeton.edu This methodology allows for the synthesis of a wide array of optically pure unnatural amino acids, and by selecting the appropriate aryl halide, it can be adapted for the synthesis of (R)-homophenylalanine. princeton.edu

The key advantage of these chiral pool approaches is the direct transfer of stereochemistry from an inexpensive, natural source to the final, more complex target molecule. mdpi.comnih.gov

Biocatalytic and Enzymatic Synthesis Approaches for (R)-Homophenylalanine

Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for synthesizing enantiopure compounds. nih.gov Enzymes offer remarkable selectivity (chemo-, regio-, and enantio-) under mild reaction conditions. While the biocatalytic production of L-homophenylalanine is well-established, these methodologies provide a framework for the development of processes targeting the (R)-enantiomer. nih.govnih.gov

Enzyme-Catalyzed Kinetic Resolution and Enantioselective Transformations

Kinetic resolution is a widely used method for separating a racemic mixture, where an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. mdpi.comyoutube.com The theoretical maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%. mdpi.com

For the production of (R)-homophenylalanine, a racemic mixture of N-acyl-homophenylalanine can be subjected to enzymatic hydrolysis. While many studies focus on L-selective enzymes like L-aminoacylase (LAA) to produce L-homophenylalanine, the same principle applies for obtaining the (R)-enantiomer. nih.gov By employing a D-aminoacylase, which would selectively hydrolyze N-acyl-(R)-homophenylalanine, one could isolate the desired product. Alternatively, using an L-selective acylase would lead to the unreacted N-acyl-(R)-homophenylalanine, which can then be isolated and deprotected.

A more advanced approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. mdpi.com This can be achieved by coupling an enantioselective enzyme with a chemical or enzymatic racemization catalyst. For homophenylalanine, a system using an N-acylamino acid racemase (NAAAR) in conjunction with a D-selective aminoacylase (B1246476) could convert a racemic mixture of N-acyl-homophenylalanine entirely into (R)-homophenylalanine. nih.gov Research has shown the effectiveness of NAAAR from Deinococcus radiodurans on N-acetyl-homophenylalanine, highlighting the potential of this strategy. nih.gov

| Enzyme Class | Strategy | Substrate | Product | Key Requirement |

| D-Aminoacylase | Kinetic Resolution | Racemic N-acyl-homophenylalanine | (R)-Homophenylalanine | Separation of product from unreacted N-acyl-L-HPA |

| L-Aminoacylase | Kinetic Resolution | Racemic N-acyl-homophenylalanine | N-acyl-(R)-homophenylalanine | Isolation and subsequent deprotection of the N-acyl-R-HPA |

| Racemase + D-Aminoacylase | Dynamic Kinetic Resolution | Racemic N-acyl-homophenylalanine | (R)-Homophenylalanine | Compatible enzyme activities and conditions |

Whole-Cell Bioconversion and Fermentative Production Systems

Whole-cell biocatalysis utilizes entire microorganisms as catalysts, offering several advantages over isolated enzymes, such as eliminating the need for costly enzyme purification and providing a stable cellular environment with inherent cofactor regeneration systems. researchgate.netnih.gov These systems can perform complex, multi-step syntheses. researchgate.net

The production of L-homophenylalanine has been successfully demonstrated in whole-cell systems, for example, by using recombinant Escherichia coli cells that express the necessary enzymes. nih.govnih.gov A powerful whole-cell strategy for enantiopure amino acid production involves co-expressing an N-acylamino acid racemase (NAAAR) and an L-aminoacylase (LAA). nih.gov This creates a dynamic kinetic resolution process within the cell, converting a racemic substrate entirely to the L-enantiomer.

To produce (R)-homophenylalanine, a similar whole-cell system could be engineered. This would involve creating a recombinant microbial host, such as E. coli, that co-expresses a suitable N-acylamino acid racemase and a highly active, D-selective aminoacylase. The system would take up racemic N-acyl-homophenylalanine from the medium. Inside the cell, the racemase would continuously interconvert the N-acyl-L and N-acyl-D enantiomers, while the D-aminoacylase would selectively hydrolyze the N-acyl-D-homophenylalanine to the final (R)-homophenylalanine product. The product could then be exported from the cell or collected from the cell lysate. The success of this approach hinges on the identification and cloning of an efficient D-aminoacylase that accepts N-acyl-homophenylalanine as a substrate.

Genetic Engineering and Metabolic Pathway Optimization for Enhanced (R)-Homophenylalanine Biosynthesis

Genetic and metabolic engineering are powerful tools used to optimize microbial strains for the overproduction of desired chemicals, including amino acids. mdpi.com Strategies developed for enhancing L-homophenylalanine production in hosts like E. coli provide a clear blueprint for how (R)-homophenylalanine biosynthesis could be engineered, provided a viable biosynthetic pathway is established. acs.orgnih.govnih.gov

Researchers have identified the biosynthetic gene cluster responsible for L-homophenylalanine synthesis in the cyanobacterium Nostoc punctiforme. nih.govnih.gov These genes, homologous to those in the leucine (B10760876) biosynthesis pathway, were expressed in E. coli, enabling the fermentative production of L-homophenylalanine from L-phenylalanine or even from basic feedstocks like glucose. nih.govnih.gov Optimization of this pathway involved balancing the expression levels of the biosynthetic genes (hphA, hphB, hphCD) to increase the yield significantly. nih.gov

For the production of (R)-homophenylalanine, a similar bioinformatic and genetic approach could be undertaken to identify genes encoding D-selective enzymes. This would involve:

Pathway Design: Establishing a novel biosynthetic pathway to (R)-homophenylalanine, likely starting from a common precursor like 2-oxo-4-phenylbutanoic acid and utilizing a D-selective aminotransferase or dehydrogenase.

Gene Mining: Searching genomic databases for enzymes with predicted D-selective activity on relevant substrates.

Host Engineering: Constructing a recombinant microbial host (e.g., E. coli) by introducing the identified genes. This often involves assembling the genes into an operon on a plasmid.

Metabolic Flux Optimization: Enhancing the flow of carbon toward the product by overexpressing key precursor-supplying enzymes and deleting genes of competing pathways that drain precursors or degrade the product. nih.gov For instance, increasing the intracellular availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is a common strategy in aromatic amino acid production. nih.gov

Enzyme Engineering: Improving the activity and stability of the pathway enzymes through protein engineering techniques like site-directed mutagenesis. nih.gov

The table below summarizes key genetic engineering strategies that have been applied to L-HPA production and could be adapted for the (R)-enantiomer.

| Engineering Strategy | Target | Purpose | Example for L-HPA Production |

| Heterologous Expression | Biosynthetic Genes (hphA, hphB, hphCD) | Introduce the pathway into a production host like E. coli. | Expression of Nostoc punctiforme genes in E. coli. nih.govnih.gov |

| Pathway Balancing | Relative expression levels of pathway genes | Eliminate metabolic bottlenecks and prevent accumulation of toxic intermediates. | Optimization of plasmid copy number and promoters for hph genes. nih.gov |

| Precursor Supply | Central carbon metabolism (e.g., tktA) | Increase the pool of precursors like E4P and PEP. | Overexpression of transketolase (tktA). nih.gov |

| Enzyme Engineering | Aspartate aminotransferase | Alter substrate specificity to improve conversion of the keto acid to the amino acid. | Creation of the R292E/L18H double mutant with increased activity. nih.gov |

Synthetic Strategies for Derivatization and Analog Preparation of this compound

The derivatization of (R)-homophenylalanine is crucial for creating analogs with novel biological activities or for use as building blocks in the synthesis of more complex molecules. Synthetic strategies often focus on modifying the phenyl ring, the amino group, or the carboxyl group.

A versatile method for modifying the aromatic ring is the Friedel-Crafts reaction. For example, a reaction between N-TFA-protected (R)-aspartic acid anhydride and an aromatic compound in the presence of a Lewis acid can produce various homophenylalanine derivatives with high optical purity. core.ac.uk This approach allows for the introduction of different substituents onto the phenyl ring.

Another powerful technique for creating analogs is palladium-catalyzed cross-coupling. Starting from a protected (R)-iodoalanine derivative, which can be considered a precursor to homophenylalanine, Negishi cross-coupling with various aryl halides allows for the synthesis of a wide range of fluorinated and otherwise substituted homophenylalanine analogs. beilstein-journals.org This method is highly modular, enabling the creation of a library of compounds from a common intermediate.

Furthermore, the amino and carboxyl groups provide sites for straightforward derivatization. The amino group can be acylated or used in peptide coupling reactions, while the carboxyl group can be esterified. These modifications are fundamental in peptide synthesis and in creating prodrugs or other derivatives. For analytical purposes, the primary amine can be reacted with various reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to create diastereomeric derivatives that can be easily separated and quantified by chromatography, confirming enantiomeric purity. nih.gov

| Derivatization Site | Reaction Type | Reagents/Catalysts | Resulting Analog/Derivative |

| Aromatic Ring | Friedel-Crafts Reaction | Lewis Acid (e.g., AlCl₃), Aromatic compound | Substituted (R)-homophenylalanine |

| Aromatic Ring | Negishi Cross-Coupling | Pd(0) catalyst, Aryl halide, Organozinc reagent | Substituted (R)-homophenylalanine (e.g., fluorinated) |

| Amino Group | Acylation / Peptide Coupling | Acyl chloride, Carbodiimide (e.g., DCC, EDC) | N-acyl derivatives, Peptides |

| Carboxyl Group | Esterification | Alcohol, Acid catalyst | Ester derivatives |

| Amino Group | Analytical Derivatization | Marfey's Reagent | Diastereomeric adducts for chiral analysis |

Molecular Recognition, Binding Mechanisms, and Intermolecular Interactions of 2r 2 Azaniumyl 4 Phenylbutanoate

Elucidation of Specific Enzyme-Substrate Binding Mechanisms Involving (R)-Homophenylalanine

The interaction between a substrate and an enzyme's active site is a highly specific process governed by the three-dimensional structures of both molecules. In the case of amino acid analogues like (R)-Homophenylalanine, enzymes that naturally process proteinogenic amino acids are often of interest. For instance, Phenylalanine hydroxylase (PheH) is an enzyme that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine. nih.gov The chemical mechanism involves the oxidation of a pterin (B48896) cofactor to create a reactive hydroxylating intermediate, which then inserts an oxygen atom into the amino acid substrate. nih.gov

The introduction of a non-physiological substrate such as Homophenylalanine can lead to what is known as uncoupling, where the enzyme's pterin oxidation is no longer efficiently linked to the hydroxylation of the amino acid. nih.gov The binding of (R)-Homophenylalanine to an enzyme active site, such as that of PheH, would be dictated by a series of non-covalent interactions. These include:

Ionic Interactions: The positively charged azanium group and the negatively charged carboxylate group of the amino acid can form strong salt bridges with oppositely charged residues in the enzyme's active site.

Hydrogen Bonding: The amine and carboxylate groups are also potent hydrogen bond donors and acceptors, forming critical interactions that help to orient the substrate correctly within the active site.

Hydrophobic Interactions: The phenyl ring of the side chain is hydrophobic and will preferentially interact with nonpolar pockets within the enzyme's binding site. The additional methylene (B1212753) group in the homophenylalanine side chain, compared to phenylalanine, alters the spatial arrangement and flexibility of this hydrophobic moiety, which can significantly impact binding affinity and specificity.

Studies on the kinetic mechanism of enzymes like PheH reveal that substrate binding can be a multi-step process. For example, the binding of the natural substrate can involve the formation of an initial binary complex, which then rearranges to a second, productive complex. nih.gov The binding of an analogue like (R)-Homophenylalanine would compete with the natural substrate and its binding affinity (Kd) would determine its potential as an inhibitor or an alternative substrate. The precise geometry and stereochemistry of the (R)-enantiomer are critical in determining the success of these interactions, as enzyme active sites are chiral and often exhibit high stereospecificity.

Supramolecular Chemistry and Self-Assembly Processes Directed by (R)-Homophenylalanine Moieties

Supramolecular chemistry focuses on the chemistry of systems held together by non-covalent interactions, leading to the spontaneous formation of ordered structures, a process known as self-assembly. youtube.comhku.hk Molecules like (R)-Homophenylalanine are excellent building blocks for supramolecular chemistry due to the variety of non-covalent interactions they can engage in. ajwilsonresearch.com The self-assembly process is governed by a delicate balance of interactions including hydrogen bonding, aromatic π–π stacking, electrostatic forces, and hydrophobic effects. nih.gov

The (R)-Homophenylalanine moiety can direct the formation of various nanostructures:

Nanofibrils and Nanotubes: Similar to L-phenylalanine, which can form fibrillar morphologies, (R)-Homophenylalanine can be expected to self-assemble into elongated structures. nih.gov The process is often initiated by the formation of hydrogen bonds between the amino and carboxylate groups of adjacent molecules, creating a peptide-like backbone. The phenyl side chains can then interact via π-π stacking, providing further stability to the growing assembly.

Vesicles and Spheres: Depending on the conditions (e.g., pH, concentration, solvent), the self-assembly of peptide-based motifs can lead to the formation of spherical vesicles or other morphologies. rsc.org The ionization state of the amino acid plays a critical role; at different pH values, the net charge on the molecule changes, which alters the balance of electrostatic interactions and can inhibit or promote different types of assembled structures. nih.gov For instance, at the isoelectric point, the zwitterionic form can facilitate fibril formation, whereas at very low or high pH, the cationic or anionic states might lead to different aggregates due to electrostatic repulsion hindering fibrillar growth. nih.gov

The study of diphenylalanine, a motif known for its robust self-assembly into nanotubes, nanowires, and other structures, provides insight into the potential of phenyl-containing amino acids in creating functional nanomaterials. rsc.org These processes are central to creating bio-inspired materials with applications in fields ranging from materials science to medicine. ajwilsonresearch.comrsc.org

Computational Modeling of Molecular Interactions

Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.govmdpi.com This method is instrumental in drug discovery and for understanding substrate specificity. nih.gov

The process for docking (2R)-2-azaniumyl-4-phenylbutanoate into an enzyme active site would involve:

Preparation of Structures: High-resolution 3D structures of the enzyme and the ligand ((R)-Homophenylalanine) are required. The ligand structure is typically optimized using methods like Density Functional Theory (DFT) to find its lowest energy conformation. nih.gov

Docking Simulation: The ligand is placed in various positions and orientations within the receptor's binding site. A scoring function is used to estimate the binding affinity for each pose, calculating a score (e.g., in kcal/mol) that reflects the stability of the interaction.

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.gov

This analysis can predict whether the compound is likely to bind to the target and reveal the molecular basis for its affinity and specificity. mdpi.com

| Interacting Residue | Interaction Type | Distance (Å) | Description |

|---|---|---|---|

| Aspartic Acid 125 | Ionic / H-Bond | 2.8 | Interaction with the azanium group of Homophenylalanine. |

| Arginine 250 | Ionic / H-Bond | 3.1 | Interaction with the carboxylate group of Homophenylalanine. |

| Leucine (B10760876) 300 | Hydrophobic | 3.9 | Van der Waals interaction with the ethyl-phenyl side chain. |

| Phenylalanine 302 | π-π Stacking | 4.2 | Interaction between the phenyl rings of the residue and Homophenylalanine. |

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms and molecules over time. nih.gov This technique is used to study the conformational flexibility of ligands and proteins and to observe the stability of binding interactions. nih.govmdpi.com

An MD simulation of (R)-Homophenylalanine, either in solution or bound to a protein, would proceed as follows:

System Setup: The initial system is created, for example, by taking the best-ranked pose from a molecular docking study and placing it in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for millions of steps, generating a trajectory of the molecule's movement.

MD simulations are particularly useful for studying the self-assembly of molecules like (R)-Homophenylalanine. nih.gov By simulating a system containing many molecules, researchers can observe the spontaneous formation of aggregates and characterize the structure and dynamics of the resulting nanostructures, providing a powerful complement to experimental studies. nih.govmdpi.com

Biochemical Roles and Metabolic Pathways Involving R Homophenylalanine in Biological Systems

Identification and Characterization of Biosynthetic Routes for Homophenylalanine

The biosynthesis of homophenylalanine is not a universal pathway but has been identified and characterized in specific organisms, most notably the cyanobacterium Nostoc punctiforme PCC73102. nih.govnih.gov Research into this organism, which produces cyclic peptides called anabaenopeptins containing homophenylalanine, led to the first identification of the genes responsible for its synthesis. nih.govasm.org

The biosynthetic route for L-homophenylalanine is proposed to be analogous to the carbon-chain elongation step in the leucine (B10760876) biosynthesis pathway, starting from L-phenylalanine (L-Phe) instead of L-valine. nih.govresearchgate.net The pathway involves a series of enzymatic reactions that effectively add a carbon atom to the precursor molecule. Based on bioinformatics analysis and subsequent experimental validation in engineered Escherichia coli, a putative gene cluster responsible for homophenylalanine synthesis was identified in N. punctiforme. nih.govasm.orgresearchgate.net This cluster contains genes named hphA, hphB, and hphCD. nih.gov

The proposed biosynthetic steps are as follows:

Transamination: L-Phe is first converted to its corresponding α-keto acid, phenylpyruvic acid, by a transaminase. nih.gov

Condensation: The enzyme benzylmalate synthase, encoded by the hphA gene, catalyzes the condensation of phenylpyruvic acid with acetyl-coenzyme A (CoA). nih.gov

Isomerization: The resulting intermediate is then isomerized by 3-benzylmalate isomerase, the product of the hphCD gene. nih.gov

Oxidative Decarboxylation: The isomer is oxidized by 3-benzylmalate dehydrogenase (encoded by hphB), which is followed by a spontaneous decarboxylation to yield 2-oxo-4-phenylbutanoic acid (OPBA). nih.gov

Final Transamination: OPBA is then transaminated to produce L-homophenylalanine. researchgate.net

The identification of these genes represents a significant step in understanding how non-proteinogenic amino acids are generated in nature. The genes were found located near the anabaenopeptin biosynthesis gene cluster in Nostoc punctiforme. nih.govnih.gov

| Gene | Encoded Enzyme | Proposed Function in L-Hph Biosynthesis | Homologous Leu Biosynthesis Gene |

| hphA (Npun_F2464) | Benzylmalate synthase | Condenses phenylpyruvic acid and acetyl-CoA | leuA |

| hphB (Npun_F2457) | 3-Benzylmalate dehydrogenase | Oxidizes the 3-benzylmalate intermediate | leuB |

| hphCD (Npun_F2458) | 3-Benzylmalate isomerase | Isomerizes the condensation product | leuC/leuD |

| tyrB (example) | Tyrosine aminotransferase | Converts L-Phe to phenylpyruvic acid | Not applicable |

Enzymatic Substrate Specificity and Catalytic Mechanisms with Homophenylalanine

The enzymatic production and modification of homophenylalanine are governed by the substrate specificity and catalytic mechanisms of various enzymes. These enzymes either participate in its biosynthesis or utilize it or its precursors for other transformations. The catalytic mechanisms typically involve well-understood biochemical reactions like transamination and reductive amination. nih.govresearchgate.net

Enzymatic Specificity:

Research has highlighted the varied specificity of enzymes that can act on homophenylalanine or its keto acid precursor, 2-oxo-4-phenylbutanoic acid (OPBA).

hph Gene Products: A comparative analysis between the L-Hph biosynthetic genes from N. punctiforme and the L-Leu biosynthesis genes from E. coli revealed interesting differences in substrate specificity. The HphB enzyme (3-benzylmalate dehydrogenase) showed relaxed substrate specificity, capable of performing the function of its leucine-pathway counterpart, LeuB. In contrast, HphA (benzylmalate synthase) and HphCD (3-benzylmalate isomerase) exhibited tight substrate specificity and could not complement the functions of LeuA and LeuC/D, respectively. nih.govnih.govresearchgate.net

Aminotransferases (Transaminases): These enzymes are crucial for the final step of L-Hph synthesis from OPBA.

An aromatic amino acid transaminase (AroAT) from Enterobacter sp. was found to asymmetrically synthesize L-Hph from OPBA and L-aspartate. However, this enzyme exhibited substrate inhibition at OPBA concentrations above 40 mM. nih.gov

Through site-directed mutagenesis, the substrate specificity of E. coli aspartate aminotransferase (AAT) was altered. A double mutant (R292E/L18H) showed a significant increase in specific activity toward OPBA, using L-lysine as an inexpensive amino donor, achieving a high conversion yield to L-Hph. nih.gov

Engineered tyrosine aminotransferase has also been successfully used for the facile synthesis of L-Hph. google.com

Phenylalanine Dehydrogenase (PDH): This enzyme, for example from Bacillus sphaericus, catalyzes the reductive amination of OPBA to L-Hph. nih.govresearchgate.net This reaction requires a cofactor like NADH, which can be regenerated in a coupled reaction system. researchgate.net

Catalytic Mechanisms:

The synthesis of L-homophenylalanine primarily relies on two key catalytic mechanisms:

Transamination: This is a ping-pong mechanism where an aminotransferase enzyme facilitates the transfer of an amino group from a donor amino acid (e.g., L-aspartate, L-lysine, L-glutamate) to the keto acid OPBA, forming L-Hph and the corresponding keto acid of the donor. nih.govnih.govgoogle.com Pyridoxal 5'-phosphate (PLP) is a common cofactor required for this reaction. acs.org

Covalent Catalysis: This mechanism involves the formation of a transient covalent bond between the enzyme and the substrate. wou.edu In the case of aminotransferases, the PLP cofactor forms a Schiff base (an imine) intermediate with the amino acid substrate. youtube.com This covalent complex facilitates the proton transfers necessary for the amino group exchange.

The specificity of these enzymes is determined by the architecture of their active sites. For instance, in phenylalanine---tRNA ligase, a hydrophobic pocket created by specific amino acid residues ensures that phenylalanine is favored over the more polar tyrosine. ebi.ac.uk A similar principle of steric and chemical complementarity governs the specificity of enzymes acting on homophenylalanine and its precursors.

| Enzyme | Source Organism | Catalytic Reaction | Key Finding on Specificity/Mechanism |

| HphA, HphCD | Nostoc punctiforme | Biosynthesis of OPBA | Tight substrate specificity, cannot complement leucine biosynthesis enzymes. nih.govnih.gov |

| HphB | Nostoc punctiforme | Biosynthesis of OPBA | Relaxed substrate specificity, can complement leucine biosynthesis enzyme LeuB. nih.govnih.gov |

| Aspartate Aminotransferase (mutant) | Escherichia coli | Transamination of OPBA to L-Hph | R292E/L18H mutant has 12.9-fold increased activity for OPBA using L-lysine as an amino donor. nih.gov |

| Aromatic Aminotransferase (AroAT) | Enterobacter sp. | Transamination of OPBA to L-Hph | High activity but shows substrate inhibition by OPBA above 40 mM. nih.gov |

| Phenylalanine Dehydrogenase (PDH) | Bacillus sphaericus | Reductive amination of OPBA to L-Hph | Catalyzes the synthesis of L-Hph in an NADH-dependent manner. nih.govresearchgate.net |

Role of Homophenylalanine as a Metabolite in Microorganisms and Other Organisms (Excluding Mammalian/Human Physiology)

In biological systems outside of mammals, L-homophenylalanine functions primarily as a specialized or secondary metabolite. nih.govebi.ac.uk Its occurrence is not widespread but is significant in the organisms that produce it, particularly certain bacteria and cyanobacteria.

Component of Secondary Metabolites in Cyanobacteria: The most well-documented role of L-homophenylalanine is as a structural component of nonribosomally synthesized peptides (NRPS) in cyanobacteria. nih.gov In Nostoc punctiforme and Nostoc commune, L-Hph is incorporated into anabaenopeptins, a family of cyclic hexapeptides that often exhibit protease-inhibiting activity. nih.govnih.gov The discovery of the hph biosynthetic gene cluster in close proximity to the anabaenopeptin synthesis genes in N. punctiforme strongly supports this role. nih.govasm.org The homologation of L-phenylalanine to L-homophenylalanine provides structural diversity to these natural products.

Bacterial Metabolite: L-homophenylalanine is generally classified as a bacterial metabolite. nih.govebi.ac.uk Its synthesis can be achieved in engineered microbial hosts like E. coli by introducing the necessary biosynthetic genes. nih.govresearchgate.net These engineered strains can produce L-Hph by converting precursors like L-phenylalanine, demonstrating that microbial central metabolism can be channeled towards its production. nih.gov Furthermore, the ability to screen for microorganisms that can utilize L-Hph as a sole nitrogen source suggests the existence of catabolic pathways for this amino acid in the microbial world. nih.gov

Occurrence in Other Organisms: Beyond bacteria, L-homophenylalanine has also been reported in the water flea, Daphnia pulex, although its specific metabolic function in this crustacean is not well understood. nih.gov Its presence suggests that the biosynthetic or metabolic pathways for this compound may exist in a broader range of organisms than currently documented. The biosynthesis of related phenylalkyl compounds, such as in the formation of glucosinolates in plants, involves similar intermediates like 3-benzylmalic acid, indicating that the underlying biochemical logic for chain elongation of aromatic amino acids is conserved across different domains of life. nih.gov

The metabolic fate of homophenylalanine in these organisms likely involves either its incorporation into secondary metabolites or its degradation through pathways analogous to those for standard aromatic amino acids. For instance, bacterial catabolism of phenylalanine often proceeds via phenylacetate (B1230308) to central metabolites like acetyl-CoA and succinyl-CoA, a potential route for the breakdown of homophenylalanine as well. nih.gov

Advanced Applications of 2r 2 Azaniumyl 4 Phenylbutanoate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules and Pharmaceutical Intermediates

(2R)-2-azaniumyl-4-phenylbutanoate and its enantiomer, L-Homophenylalanine, are valuable precursors in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. The structural motif of homophenylalanine is found in several important therapeutic agents.

D-Phenylalanine derivatives, including D-Homophenylalanine, are recognized as crucial chiral building blocks for a variety of pharmaceuticals such as antibiotics, antidiabetic agents, and chemotherapeutic drugs. nih.govmdpi.com For instance, D-phenylalanine is a key component in the structures of nateglinide, an antidiabetic medication, and gramicidin (B1672133) S, an antibiotic. nih.gov The incorporation of such D-amino acids can confer resistance to enzymatic degradation, enhancing the stability and efficacy of peptide-based drugs. nih.gov

The L-enantiomer, L-Homophenylalanine, is extensively used as a precursor for the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs with significant clinical application in managing hypertension and congestive heart failure. nih.govnih.gov While chemical synthesis methods for homophenylalanine exist, they often involve complex procedures and can be costly. nih.govnih.gov Consequently, biocatalytic methods employing enzymes like transaminases or phenylalanine dehydrogenases have been developed to produce enantiomerically pure L-homophenylalanine efficiently and sustainably. nih.govresearchgate.net These enzymatic processes, which can start from inexpensive materials like cinnamic acids, highlight the industrial relevance of this amino acid scaffold. nih.gov

Phosphonic acid analogues of both L- and D-homophenylalanine have been synthesized and evaluated for their inhibitory properties against enzymes like human and porcine alanyl aminopeptidases (APN). nih.govresearchgate.net Studies have shown that homophenylalanine derivatives have a higher inhibitory potential compared to their phenylalanine counterparts, making them interesting leads for designing more complex and potent enzyme inhibitors. nih.govresearchgate.net

Table 1: Examples of Pharmaceutical Classes Derived from Homophenylalanine Scaffolds

| Drug Class | Parent Compound | Therapeutic Application | Key Structural Feature |

| ACE Inhibitors | L-Homophenylalanine | Hypertension, Heart Failure | Homophenylalanine backbone |

| Antibiotics | D-Phenylalanine | Antibacterial | D-amino acid configuration |

| Antidiabetics | D-Phenylalanine | Type 2 Diabetes | D-amino acid configuration |

| Enzyme Inhibitors | Homophenylalanine Analogues | Various (e.g., Cancer, Inflammation) | Modified homophenylalanine core |

Design and Development of Chiral Ligands and Organocatalysts

The intrinsic chirality of this compound makes it an attractive candidate for the development of chiral ligands and organocatalysts used in asymmetric synthesis. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. mdpi.com Chiral amino acids and their derivatives are frequently used as the foundational scaffolds for these catalysts due to their ready availability, well-defined stereochemistry, and the presence of multiple functional groups (amine and carboxylic acid) that can be readily modified.

While specific, widely-commercialized organocatalysts or ligands derived directly from this compound are not extensively documented in mainstream literature, the principles of catalyst design strongly support its potential in this field. The amino and carboxyl groups can be transformed to create various types of ligands. mdpi.com For example, chiral amino acid-based hydroxamic acids have been shown to be effective catalysts in asymmetric epoxidation reactions. mdpi.com Similarly, peptide-based ligands are used in a variety of metal-catalyzed reactions, including cross-coupling and nucleophilic additions. mdpi.com

The synthesis of chiral amines, a critical class of compounds in pharmaceuticals, often relies on asymmetric methods like the hydrogenation of imines or reductive amination. mdpi.com Chiral ligands derived from amino acids can be complexed with metals to catalyze such transformations with high enantioselectivity. The phenylethyl group of D-Homophenylalanine can provide the necessary steric bulk to effectively control the stereochemical outcome of a catalyzed reaction.

The development of such catalysts often involves a diversity-oriented synthesis approach, where a core molecule like this compound is systematically modified to create a library of potential ligands or organocatalysts. These are then screened for efficacy in target reactions.

Integration into Peptide and Peptidomimetic Scaffolds for Conformational Control

The incorporation of unnatural amino acids like this compound into peptide chains is a powerful strategy in medicinal chemistry to create peptidomimetics with enhanced properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability. nih.gov

This conformational control is critical for optimizing the binding affinity and selectivity of a peptide for its biological target, such as a receptor or an enzyme. For example, stabilizing a specific β-hairpin or turn conformation can lock the peptide into its bioactive shape, leading to a more potent therapeutic effect. sigmaaldrich.com

Table 2: Strategies for Conformational Control in Peptides using Unnatural Amino Acids

| Modification Strategy | Unnatural Amino Acid Example | Desired Outcome | Resulting Property |

| Homologation | This compound | Alter side-chain positioning | Modified receptor binding pocket interaction |

| Stereochemical Inversion | This compound (D-amino acid) | Induce specific turns (e.g., β-turns) | Enhanced conformational stability and target affinity |

| Backbone Cyclization | Cysteine, Lysine/Aspartate | Constrain peptide into a cyclic structure | Increased proteolytic resistance and defined conformation |

| Side-Chain Stapling | Modified amino acids with reactive groups | Reinforce helical structures | Stabilized secondary structure |

The use of this compound serves as a tool for protein engineering and the development of novel peptide-based drugs. chemimpex.com By providing a unique structural element, it allows researchers to fine-tune the pharmacological properties of peptides, leading to the creation of more effective and durable therapeutics. chemimpex.com

Future Research Directions and Unaddressed Challenges in 2r 2 Azaniumyl 4 Phenylbutanoate Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for producing enantiomerically pure D-homophenylalanine is a primary focus of ongoing research. Traditional chemical syntheses often involve harsh conditions, expensive reagents, and the potential for racemization. Consequently, the field is rapidly moving towards biocatalytic and chemoenzymatic approaches that offer higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Enzymatic synthesis represents a particularly promising avenue. A variety of enzymes are being explored for their ability to produce D-amino acids with high enantiomeric excess (>99%) and yields. Key enzymatic strategies include:

Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto-acid precursor. Researchers have demonstrated the use of α-transaminases for the synthesis of the L-enantiomer, L-homophenylalanine, from 2-oxo-4-phenylbutanoic acid (OPBA). Future work will likely focus on engineering D-amino acid transaminases with high activity and specificity for the D-homophenylalanine precursor.

Aminoacylases and Racemases: A dynamic kinetic resolution process combining an N-acylamino acid racemase (NAAAR) and an L-aminoacylase (LAA) has been successfully used to produce L-homophenylalanine. This system allows for the conversion of a racemic mixture of N-acetyl-homophenylalanine into the pure L-enantiomer with a theoretical yield of 100%. Adapting this system with a D-aminoacylase could provide an efficient route to D-homophenylalanine.

Dehydrogenases: Engineered D-amino acid dehydrogenases (DAADHs) are being used to synthesize D-amino acids from their corresponding α-keto acids. This approach, often coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, offers a direct and efficient conversion method.

Microbial Fermentation: The identification of biosynthetic gene clusters for homophenylalanine in organisms like the cyanobacterium Nostoc punctiforme has opened the door to fermentative production. By transferring these genes into production hosts like Escherichia coli, researchers are developing sustainable methods to produce L-homophenylalanine directly from L-phenylalanine. Future research will aim to optimize these microbial cell factories for higher titers and yields, and to engineer pathways for the direct production of the D-enantiomer.

A significant innovation in this area is the use of in situ product crystallization, which can drive reaction equilibria towards product formation and simplify downstream processing. This has been effectively demonstrated for L-homophenylalanine synthesis, resulting in the isolation of over 18 grams of the chemically pure product.

Table 1: Enzymatic Approaches for Homophenylalanine Synthesis

| Enzymatic Method | Key Enzymes | Substrate(s) | Reported Enantiomer | Key Advantages |

|---|---|---|---|---|

| Transamination with In Situ Crystallization | α-Transaminase | 2-Oxo-4-phenylbutanoic acid (OPBA), Glutamine | L-Homophenylalanine | High yield, simplified purification |

| Dynamic Kinetic Resolution | N-acylamino acid racemase (NAAAR), L-aminoacylase (LAA) | N-acetyl-D,L-homophenylalanine | L-Homophenylalanine | High productivity, potential for 100% yield |

| Whole-Cell Bioconversion | Homophenylalanine biosynthesis enzymes (HphA, HphB, HphCD) in E. coli | L-Phenylalanine | L-Homophenylalanine | Sustainable, fermentative route |

| General D-Amino Acid Synthesis | Engineered D-amino acid dehydrogenase (DAADH), Formate dehydrogenase (FDH) | α-Keto acids | Various D-Amino Acids | Direct conversion, high enantiomeric excess |

Exploration of Novel Biochemical Functions and Pathways

While (2R)-2-azaniumyl-4-phenylbutanoate is a non-natural amino acid, its structural characteristics make it a valuable tool for probing and manipulating biological systems. Its primary biochemical application lies in its use as a building block for creating modified peptides and peptidomimetics with enhanced stability or biological activity.

Future research is focused on several key areas:

Pharmaceutical Development: L-homophenylalanine is a known intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril (B1671234) and ramipril. The unique structural properties of D-homophenylalanine are being explored for the development of new drugs, particularly those targeting neurological disorders, where it may influence receptor interactions and improve therapeutic efficacy. It is also a component of the novel proteasome inhibitor carfilzomib.

Protein Engineering: Incorporating D-homophenylalanine into proteins allows researchers to study structure-function relationships and to engineer proteins with novel properties. This can lead to advancements in enzyme activity or stability for industrial applications.

Biosensors and Biocatalysts: The specific chiral nature of D-homophenylalanine can be leveraged in the design of highly specific biosensors and biocatalysts. Its incorporation can enhance the specificity and efficiency of biochemical reactions.

Metabolic Pathway Studies: D-homophenylalanine can serve as a probe to study amino acid metabolism and its role in health and disease.

A significant challenge is the elucidation of its metabolic fate and potential interactions with natural biochemical pathways if used in therapeutic contexts. Understanding its recognition by cellular machinery, such as aminoacyl-tRNA synthetases, and its potential for incorporation into proteins is crucial.

Development of Advanced Analytical Techniques for Trace Enantiomer Detection

The biological and pharmacological activity of chiral molecules is often enantiomer-dependent. Therefore, the ability to accurately detect and quantify trace amounts of one enantiomer in the presence of a large excess of the other is critical for quality control in synthesis and for pharmacokinetic studies.

Current methods for determining the enantiomeric purity of homophenylalanine typically rely on High-Performance Liquid Chromatography (HPLC). Future research will focus on developing more sensitive and rapid analytical techniques. Key areas of development include:

Advanced Chiral Stationary Phases (CSPs) for HPLC: While methods exist for the chiral separation of homophenylalanine, there is a continuous drive to develop new CSPs with higher resolution and efficiency. This would enable the detection of even smaller enantiomeric impurities.

Mass Spectrometry-Based Methods: The coupling of chiral separation techniques with tandem mass spectrometry (LC-MS/MS) can provide highly sensitive and selective detection of enantiomers in complex biological matrices.

Capillary Electrophoresis (CE): CE offers advantages such as high separation efficiency, short analysis times, and low sample consumption. The development of new chiral selectors for CE will be crucial for its application to trace enantiomer analysis of D-homophenylalanine.

Table 2: Analytical Parameters for Homophenylalanine

| Parameter | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C10H13NO2 | Basic chemical identity |

| Molecular Weight | 179.22 g/mol | Used in quantitative analysis |

| CAS Number (D-enantiomer) | 82795-51-5 | Unique chemical identifier |

| Optical Rotation [α]D20 (D-enantiomer) | -45° ± 1° (c=1% in 3M HCl) | Confirms enantiomeric identity and purity |

| Primary Analytical Method | High-Performance Liquid Chromatography (HPLC) | Standard for purity and enantiomeric excess determination |

Computational Design and Prediction of Novel Derivatives with Tailored Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules with desired properties. In silico methods allow for the rational design of D-homophenylalanine derivatives and the prediction of their interactions with biological targets, such as enzymes or receptors.

Future research in this area will likely involve:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of D-homophenylalanine-containing peptides with their biological targets. This can guide the design of more potent and selective inhibitors or agonists.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of D-homophenylalanine derivatives with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

De Novo Drug Design: Algorithms can be used to design novel molecules containing the D-homophenylalanine scaffold that are predicted to have high affinity and specificity for a particular biological target.

The integration of computational design with experimental synthesis and biological evaluation creates a powerful workflow for the discovery of new therapeutic agents and functional biomolecules based on the this compound scaffold. A major challenge will be the development of more accurate scoring functions and force fields to improve the predictive power of these computational methods.

Q & A

Q. What are the recommended methodologies for synthesizing (2R)-2-azaniumyl-4-phenylbutanoate with high enantiomeric purity?

- Methodological Answer : Chiral pool synthesis is a robust approach, leveraging enantiomerically pure starting materials like (2R)-2-amino-4-phenylbutanoic acid ( ). Protecting the amino group with tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups prevents racemization during esterification (). Enzymatic resolution using lipases or esterases can further enhance enantiomeric purity ( ). Characterization via chiral HPLC (e.g., Chiralpak® columns) or vibrational circular dichroism (VCD) is critical to confirm stereochemical integrity .

Q. How can the structural and electronic properties of this compound be experimentally characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure, focusing on hydrogen-bonding networks between the ammonium group and counterions ().

- Spectroscopy : Assign stereochemistry via - and -NMR, noting coupling constants () for vicinal protons. IR spectroscopy identifies zwitterionic forms via NH and COO stretches ().

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns ().

Q. What experimental conditions are optimal for studying the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct pH-dependent stability assays using buffered solutions (pH 3–9) at 25°C and 37°C. Monitor degradation via HPLC-UV/Vis or LC-MS, tracking the loss of parent compound and formation of byproducts (e.g., decarboxylation products). Include chelating agents (e.g., EDTA) to assess metal-catalyzed degradation ().

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme-binding studies?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare the (2R) enantiomer’s binding affinity with (2S) counterparts in target enzymes like aminotransferases. Validate computationally predicted interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () ( ).

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, incubation times).

- Dose-response reevaluation : Use Hill slope analysis to identify non-linear effects at high concentrations.

- Longitudinal studies : Track time-dependent effects to distinguish acute vs. chronic responses, as temporal factors may explain divergent results ().

Q. How can computational modeling predict the compound’s metabolic pathways?

- Methodological Answer : Apply density functional theory (DFT) to simulate metabolic reactions (e.g., oxidative deamination, β-oxidation). Compare predicted metabolites with in vitro hepatocyte assays using LC-HRMS. Cross-reference with databases like PubChem or NIST Chemistry WebBook for known fragmentation patterns ( ).

Q. What advanced techniques validate the compound’s enantiomeric purity in complex matrices?

- Methodological Answer :

- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC.

- Capillary electrophoresis (CE) : Employ cyclodextrin-based chiral selectors for high-resolution separation.

- Solid-state NMR : Analyze crystalline samples to detect trace enantiomeric impurities (<0.1%) ().

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Q. What experimental designs minimize artifacts in studies of its interactions with biomembranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.